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Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-
Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a
potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis,
including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising
preclinical data, its clinical development was halted due to unexpected species-specific renal
toxicity observed in a phase | trial.[4][5] This document provides a detailed technical overview
of the structure, properties, mechanism of action, and the experimental findings related to JNJ-
38877605. The deuterated form, JNJ-38877605-d1, is understood to be a tracer or internal
standard for analytical quantification.[6]

Chemical Structure and Physicochemical Properties

JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized
below.
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Property Value Source

6-(difluoro(6-(1-methyl-1H-
razol-3-yl)-[4][6
Chemical Name by _ Y410 o [1]
[8]triazolo[4,3-b]pyridazin-3-

yl)methyl)quinoline

Molecular Formula C19H13F2N7 [1][3]
Molecular Weight 377.35 g/mol [1119]
CAS Number 943540-75-8 [3][8]

- Insoluble in water; Soluble in
Solubility [1]
DMSO (37 mg/mL, 98.05 mM)

Predicted logP 3.04 [7]

pKa (Strongest Basic) 4.41 [7]

Mechanism of Action and Biological Activity

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to
the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This
inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling
cascade that promotes cancer cell growth and survival.[1][8]

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor
dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation
triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and
STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly
blocks the initial autophosphorylation step.
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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by JNJ-38877605.

In Vitro and In Vivo Efficacy

Potency and Selectivity

JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC50 of 4 nM.[8][9] In
a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next
most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200
other tyrosine and serine-threonine kinases.[8][9]
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Parameter Value Notes Source
ATP-competitive

c-Met IC50 4 nM o [81[9]
inhibition

c-Met Kinase IC50 4.7 nM In vitro kinase assay [2][4]

Selectivity >833-fold vs. Fms Panel of 246 kinases [2][4]
Selectivity >600-fold Panel of >200 kinases  [1][9]
Cellular Activity

In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and
constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993,
and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the
phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive

growth.[1]

In Vivo Antitumor Activity

JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate,

non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16
xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease
in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GROa.[1][9]

Model Dosage Effect Source
GTL16 Gastric Cancer 40 mg/kg/day, p.o. for Decreased plasma IL- (l1]
Xenograft 3 days 8, GROa, and uPAR

Inhibited radiation-
U251 Glioblastoma 50 mg/kg/day, p.o. for ) ) )

induced invasion and [11]

Xenograft 13 days

promoted apoptosis

Metabolism and Species-Specific Toxicity

The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a
Phase | trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent
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investigations revealed that this toxicity was due to the formation of insoluble metabolites in
humans and rabbits, but not in rats or dogs.[4][5]

The primary enzyme responsible for the generation of these problematic metabolites is
aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and
hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and
M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory
changes.[4][5]
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Figure 2: Metabolic Pathway of JNJ-38877605 Leading to Toxic Metabolites.

Experimental Protocols
Kinase Inhibition Assay

The inhibitory activity of JINJ-38877605 against c-Met and other kinases was likely determined
using in vitro kinase assays. A typical protocol would involve:

¢ Incubation of the recombinant kinase domain with a specific substrate and ATP.
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» Addition of varying concentrations of JNJ-38877605.

o Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., 33P-
ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based
methods.

e Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay

To assess the inhibition of c-Met phosphorylation in a cellular context:
e Cancer cells with known c-Met expression (e.g., GTL16) are cultured.
o Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.

e c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for non-
constitutively active models).

o Cells are lysed, and protein extracts are collected.

e Phosphorylated c-Met and total c-Met levels are quantified using methods like Western
blotting or ELISA with specific antibodies.

In Vivo Xenograft Studies

The antitumor efficacy in animal models was evaluated as follows:

e Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised
mice.

e Once tumors reach a palpable size, mice are randomized into vehicle control and treatment
groups.

» JNJ-38877605 is administered orally at a specified dose and schedule.

e Tumor volume is measured regularly.
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o At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and
pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).

Phase I Clinical Trial Design

The first-in-human trial for INJ-38877605 followed a standard 3+3 dose-escalation design.[2][4]
[5]

o Cohorts of 3 patients receive a starting dose of JNJ-38877605.

» Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting
toxicities (DLTs).

e If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.
« If one patient experiences a DLT, the cohort is expanded to 6 patients.

e The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer
than one-third of patients experience a DLT.
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Figure 3: Workflow of JNJ-38877605 from Preclinical to Clinical Discontinuation.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with
demonstrated preclinical antitumor activity. However, its clinical development was halted due to
a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of
insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605
serves as a critical example in drug development, highlighting the importance of inter-species
differences in metabolism and the challenges in predicting human toxicity from standard
preclinical animal models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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